22-Epoxyberkeleydione
Description
22-Epoxyberkeleydione is a meroterpenoid, a hybrid natural product derived from terpenoid and polyketide biosynthetic pathways. It was first isolated from Penicillium species, including Penicillium sp. MA-37 and Penicillium minioluteum . Structurally, it features a caged tricyclic scaffold with an epoxide moiety at the C-22 position, distinguishing it from its parent compound, berkeleydione (182), which lacks the epoxide group . This compound is biosynthetically categorized as a "shunt product," formed during the oxidative tailoring of berkeleydione precursors via enzymes such as BerN and BerS in Neosartorya glabra . Its isolation from diverse fungal strains highlights its ecological significance in marine and mangrove-associated ecosystems .
Properties
Molecular Formula |
C26H32O8 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
methyl (1R,2S,12S,14R,16S,18R)-16-hydroxy-2,6,6,11,14,16-hexamethyl-8,15,17-trioxospiro[7-oxatetracyclo[12.3.1.02,12.05,10]octadeca-4,10-diene-18,2'-oxirane]-1-carboxylate |
InChI |
InChI=1S/C26H32O8/c1-13-14-10-17(27)34-21(2,3)15(14)8-9-22(4)16(13)11-23(5)18(28)24(6,31)19(29)26(22,20(30)32-7)25(23)12-33-25/h8,16,31H,9-12H2,1-7H3/t16-,22-,23-,24-,25+,26+/m0/s1 |
InChI Key |
DRMIYYPESWIXHQ-PSNFPAJSSA-N |
Isomeric SMILES |
CC1=C2CC(=O)OC(C2=CC[C@]3([C@H]1C[C@]4(C(=O)[C@](C(=O)[C@@]3([C@@]45CO5)C(=O)OC)(C)O)C)C)(C)C |
Canonical SMILES |
CC1=C2CC(=O)OC(C2=CCC3(C1CC4(C(=O)C(C(=O)C3(C45CO5)C(=O)OC)(C)O)C)C)(C)C |
Synonyms |
22-epoxyberkeleydione |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Structural Analysis
- Epoxide vs. Dione/Acetal Groups : The C-22 epoxide in this compound replaces the dione (in berkeleydione) or acetal (in berkeleyacetals) groups, altering electronic properties and reactivity .
- Side-Chain Modifications : Miniolutelide B and paraherquonin feature hydroxylated or furan-annulated side chains, enhancing their polarity and bioactivity profiles compared to this compound .
Research Findings and Implications
Structural Characterization
This compound was characterized using 1D/2D NMR, HRMS, and IR spectroscopy, confirming its epoxide moiety and tricyclic core . Comparative analysis with berkeleydione revealed distinct ¹³C NMR signals for C-22 (δ 62.5 ppm, epoxide) vs. C-22/C-23 (δ 210–215 ppm, dione) .
Ecological and Pharmacological Relevance
- Ecological Role: These meroterpenoids are hypothesized to mediate fungal defense mechanisms in competitive mangrove ecosystems .
- Drug Discovery : The structural diversity within this compound class offers opportunities for developing anticancer and antimicrobial agents, though this compound requires further pharmacological evaluation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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